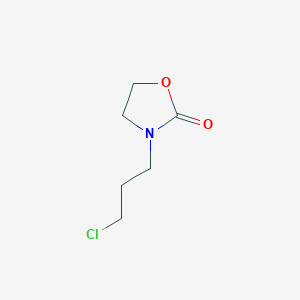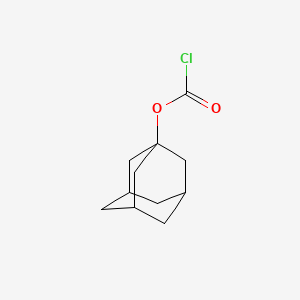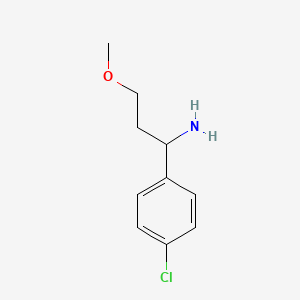![molecular formula C14H15N3O4 B8771759 ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE](/img/structure/B8771759.png)
ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE is a chemical compound with the molecular formula C14H15N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a carbamate group.
Preparation Methods
The synthesis of ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE typically involves the reaction of ethyl cyanoacetate with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group can be replaced by other functional groups.
Scientific Research Applications
ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research on this compound includes its potential use in drug discovery and development. It is investigated for its ability to interact with specific molecular targets and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE can be compared with other similar compounds, such as:
ETHYL N-(2-CYANO-2-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE: This compound has a fluorine atom instead of a methoxy group, which may result in different chemical and biological properties.
ETHYL N-(2-CYANO-2-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}ACETYL)CARBAMATE: This compound contains a morpholine ring, which can influence its reactivity and biological activity.
2-CYANO-N-(2-NITROPHENYL)ACETAMIDE:
This compound stands out due to its unique combination of functional groups, which contribute to its versatility and potential in various research fields.
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethyl N-[2-cyano-3-(4-methoxyanilino)prop-2-enoyl]carbamate |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-14(19)17-13(18)10(8-15)9-16-11-4-6-12(20-2)7-5-11/h4-7,9,16H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
BPALQSKBEZDFPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)OC)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
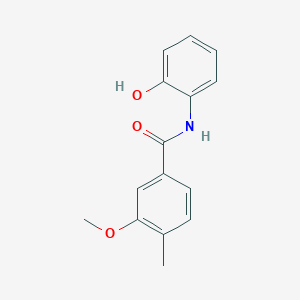
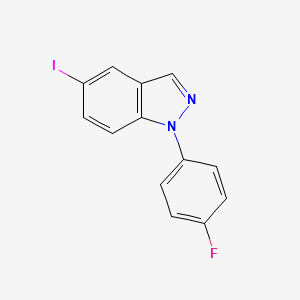

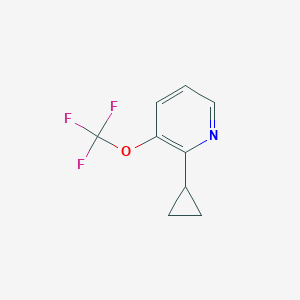
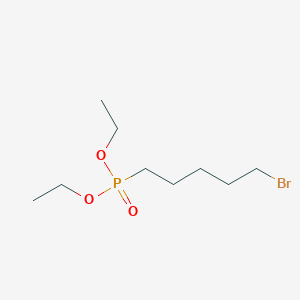
![6-Bromo-4-hydroxypyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8771719.png)

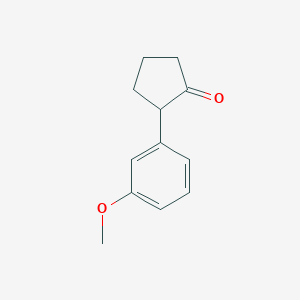

![N-propyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8771760.png)
![Methyl 3-[(dipropylamino)carbonyl]-5-nitrobenzoate](/img/structure/B8771763.png)
